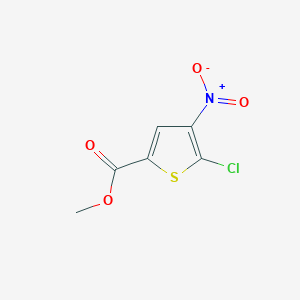

Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-chloro-4-nitrothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSXVHIIYIMVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 5-chloro-4-nitrothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-4-nitrothiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure serves as a versatile scaffold and building block for the development of novel pharmaceuticals and agrochemicals.[1][2] The unique arrangement of electron-withdrawing groups (nitro, chloro, and carboxylate) on the thiophene ring creates a specific electronic profile, making it a valuable intermediate for constructing more complex, biologically active molecules.[1][2] This guide provides a detailed examination of a logical and efficient pathway for its synthesis, focusing on the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound logically begins with a commercially available and cost-effective starting material, Methyl thiophene-2-carboxylate. The synthetic strategy involves a sequence of electrophilic aromatic substitution reactions to introduce the nitro and chloro groups onto the thiophene ring.

The key challenge in this synthesis is controlling the regioselectivity of the substitutions. The thiophene ring is more reactive than benzene towards electrophilic substitution, with a strong preference for substitution at the 2- and 5-positions (the α-positions).[3][4][5] The ester group at the 2-position is an electron-withdrawing group and a deactivating meta-director. However, in the context of the highly reactive thiophene ring, its directing effect competes with the inherent α-directing nature of the sulfur heteroatom.

Our proposed pathway involves two sequential electrophilic substitution steps:

-

Nitration: Introduction of a nitro group.

-

Chlorination: Introduction of a chloro group.

The order of these steps is critical. Nitration of the starting material, Methyl thiophene-2-carboxylate, is expected to yield a mixture of isomers. However, the presence of the deactivating ester group will primarily direct the incoming electrophile. Subsequent chlorination of the nitrated intermediate will then be directed by both existing substituents to yield the desired product.

Visualized Synthesis Pathway

The overall transformation can be visualized as a two-step process starting from Methyl thiophene-2-carboxylate.

Caption: Two-step synthesis of the target compound.

Part 1: Nitration of Methyl thiophene-2-carboxylate

Mechanistic Rationale

The first step is the nitration of Methyl thiophene-2-carboxylate. Thiophene is highly susceptible to oxidation under harsh nitrating conditions, such as concentrated nitric and sulfuric acids, which can lead to ring-opening and decomposition.[6][7][8] Therefore, milder nitrating agents or carefully controlled conditions are necessary. A common and effective method for nitrating thiophenes involves using nitric acid in acetic anhydride or a mixture of nitric and sulfuric acid at low temperatures.[9]

The ester at C2 is a deactivating group, which directs incoming electrophiles to the C4 and C5 positions. The C5 position (α to the sulfur) is generally more favored for electrophilic substitution on thiophenes.[10] However, the "meta-directing" nature of the ester group strongly favors substitution at C4. This competition results in the formation of both 4-nitro and 5-nitro isomers, with the 4-nitro isomer often being a significant product.

Experimental Protocol: Synthesis of Methyl 4-nitrothiophene-2-carboxylate

This protocol is adapted from established procedures for the nitration of thiophene derivatives.[9]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Methyl thiophene-2-carboxylate | 142.18 | 50.0 | 7.11 g |

| Acetic Anhydride | 102.09 | - | 100 mL |

| Fuming Nitric Acid (90%) | 63.01 | 60.0 | ~4.2 mL |

| Crushed Ice | 18.02 | - | ~200 g |

| Diethyl Ether | 74.12 | - | As needed |

| Saturated Sodium Bicarbonate | 84.01 | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Procedure:

-

Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl thiophene-2-carboxylate (7.11 g, 50.0 mmol) in acetic anhydride (100 mL).

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitrating Mixture Addition: Add fuming nitric acid (4.2 mL, ~60.0 mmol) dropwise via the dropping funnel over 30 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition to prevent over-nitration and oxidative decomposition. [9]

-

Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.

-

Quenching: Carefully pour the reaction mixture onto ~200 g of crushed ice with vigorous stirring. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product is a mixture of isomers. The desired Methyl 4-nitrothiophene-2-carboxylate can be separated from the 5-nitro isomer by fractional crystallization or column chromatography (silica gel, using a hexane-ethyl acetate gradient).

Part 2: Chlorination of Methyl 4-nitrothiophene-2-carboxylate

Mechanistic Rationale

The second step is the regioselective chlorination of the Methyl 4-nitrothiophene-2-carboxylate intermediate. The starting material now has two deactivating, electron-withdrawing groups. The nitro group at C4 and the ester at C2 will direct the incoming electrophile (chloronium ion or its equivalent) to the C5 position. The sulfur atom's lone pairs can still activate the adjacent C5 position, making it the most nucleophilic site on the ring.

N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for activated and moderately deactivated aromatic rings and is often used with a catalytic amount of acid.[11] It provides a source of electrophilic chlorine under conditions that are less harsh than using chlorine gas.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass |

| Methyl 4-nitrothiophene-2-carboxylate | 187.17 | 20.0 | 3.74 g |

| N-Chlorosuccinimide (NCS) | 133.53 | 22.0 | 2.94 g |

| Acetic Acid (Glacial) | 60.05 | - | 50 mL |

Procedure:

-

Preparation: In a 100 mL round-bottom flask, dissolve Methyl 4-nitrothiophene-2-carboxylate (3.74 g, 20.0 mmol) in glacial acetic acid (50 mL).

-

Reagent Addition: Add N-Chlorosuccinimide (2.94 g, 22.0 mmol) to the solution.

-

Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. The product should precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove residual acetic acid and succinimide, followed by a small amount of cold ethanol.

-

Drying: Dry the product, this compound, under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (C=O of the ester, NO₂ stretches).

-

Melting Point Analysis: To assess purity.

Safety Considerations

-

Nitrating Agents: Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Acetic anhydride is corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Chlorinating Agents: N-Chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin.

-

Solvents: Handle all organic solvents in a fume hood.

-

Reaction Conditions: The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

References

-

Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. Available at: [Link] [Accessed January 2, 2026].

-

Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. Available at: [Link] [Accessed January 2, 2026].

-

5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. Peninsula Organics. Available at: [Link] [Accessed January 2, 2026].

-

4-Nitrothiophene-2-carboxylic acid. MySkinRecipes. Available at: [Link] [Accessed January 2, 2026].

-

Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link] [Accessed January 2, 2026].

-

4-nitro-2-thiophenecarboxylic acid. ChemSynthesis. Available at: [Link] [Accessed January 2, 2026].

-

Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. Available at: [Link] [Accessed January 2, 2026].

-

methyl 4-nitro-5-phenoxythiophene-2-carboxylate. LookChem. Available at: [Link] [Accessed January 2, 2026].

-

2-nitrothiophene. Organic Syntheses Procedure. Available at: [Link] [Accessed January 2, 2026].

-

Suitable reagents for nitration of thiophene. Chemistry Stack Exchange. Available at: [Link] [Accessed January 2, 2026].

-

The electrophilic aromatic substitution reaction rate for thiophene... Pearson+. Available at: [Link] [Accessed January 2, 2026].

-

(PDF) Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. ResearchGate. Available at: [Link] [Accessed January 2, 2026].

-

THIOPHENE AND ITS DERIVATIVES. dokumen.pub. Available at: [Link] [Accessed January 2, 2026].

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Available at: [Link] [Accessed January 2, 2026].

- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Google Patents.

- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Google Patents.

- Method for chlorination of methylated aromatic compounds. Google Patents.

-

Iron(III)-Catalyzed Chlorination of Activated Arenes. CORE. Available at: [Link] [Accessed January 2, 2026].

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-Nitrothiophene-2-carboxylic acid [myskinrecipes.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 8. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester (CAS No. 57800-76-7): Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document will delve into its chemical and physical properties, molecular structure, synthesis, chemical reactivity, and its significant role as a building block in the development of therapeutic agents. We will also explore relevant analytical methodologies for its characterization and quantification, as well as essential safety and handling information.

Introduction: A Versatile Heterocyclic Building Block

5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester, identified by the CAS number 57800-76-7, is a substituted thiophene derivative. Heterocyclic compounds, particularly those containing sulfur and nitrogen, are of immense interest in medicinal chemistry due to their diverse pharmacological activities.[1] This compound, with its specific arrangement of a chloro, a nitro, and a methyl ester group on the thiophene ring, presents a unique combination of electronic and steric properties. These features make it a valuable synthon for the construction of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility lies in the strategic placement of functional groups that can be selectively modified to build elaborate molecular architectures.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safe handling.

Table 1: Physicochemical Properties of 5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester

| Property | Value | Reference(s) |

| CAS Number | 57800-76-7 | [2] |

| Molecular Formula | C₆H₄ClNO₄S | [2] |

| Molecular Weight | 221.62 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid | [2] |

| Melting Point | 83-84 °C | [2] |

| Boiling Point | 358.168 °C at 760 mmHg | [2] |

| Density | 1.5 g/cm³ | [2] |

| Flash Point | 170.414 °C | [2] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [2] |

Molecular Structure

The structural features of 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester are key to its reactivity and utility in organic synthesis.

-

SMILES: COC(=O)C1=CC(=C(S1)Cl)[O-]

-

InChI: InChI=1S/C6H4ClNO4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,1H3

The molecule consists of a central thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. The ring is substituted with a chloro group at the 5-position, a nitro group at the 4-position, and a methyl carboxylate group at the 2-position. The electron-withdrawing nature of the nitro and chloro groups significantly influences the electron density of the thiophene ring, making it susceptible to certain types of chemical reactions.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

A likely synthetic approach would start with a more readily available precursor, such as 5-chlorothiophene-2-carboxylic acid. This precursor can be synthesized via various methods, including the one-pot chlorination and oxidation of 2-thiophenecarboxaldehyde.[3]

Experimental Protocol: Synthesis of 5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester (Illustrative)

Step 1: Esterification of 5-Chlorothiophene-2-carboxylic acid

-

To a solution of 5-chlorothiophene-2-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-chlorothiophene-2-carboxylate.

Step 2: Nitration of Methyl 5-chlorothiophene-2-carboxylate

-

Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0°C.

-

Slowly add methyl 5-chlorothiophene-2-carboxylate (1 equivalent) to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester.

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester is largely dictated by the electronic effects of its substituents. The nitro and chloro groups are strong electron-withdrawing groups, which makes the thiophene ring electron-deficient. This electronic characteristic is pivotal for its primary application in nucleophilic aromatic substitution (SNAr) reactions.[4][5] The chlorine atom at the 5-position is activated towards displacement by nucleophiles. The nitro group at the 4-position further activates the ring for such substitutions.

The ester group at the 2-position can also undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides, providing further avenues for molecular diversification.

Applications in Drug Discovery and Development

The principal application of 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester in the pharmaceutical industry is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][6] Its pre-functionalized structure allows for efficient and convergent synthetic strategies.

Role in the Synthesis of Darolutamide

While not explicitly detailed in all public literature, the structural motifs present in 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester strongly suggest its potential use as a precursor or key intermediate in the synthesis of complex pharmaceutical agents. A notable example where a structurally related compound is implicated is in the synthesis of Darolutamide, a potent androgen receptor inhibitor used in the treatment of prostate cancer. Although the exact commercial synthesis route for Darolutamide is proprietary, academic and patent literature often describe the use of substituted pyrazoles and other heterocyclic building blocks that could be derived from intermediates like the one discussed in this guide. The thiophene moiety can serve as a scaffold to which other functional groups are attached to build the final drug molecule.

Analytical Methodologies

To ensure the quality and purity of 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester, robust analytical methods are essential. These methods are crucial for in-process control during synthesis and for the final quality assessment of the intermediate.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound.[7][8][9] A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation and quantification. Detection can be achieved using a UV detector, as the nitro and thiophene chromophores will absorb in the UV region.

Illustrative HPLC-UV Method Protocol

-

Column: C18, 4.6 mm x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined by UV scan, likely in the 254-320 nm range

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural confirmation of 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester.[10][11]

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl ester protons and a singlet for the proton on the thiophene ring. The chemical shifts would be influenced by the surrounding electron-withdrawing groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the methyl carbon of the ester, and the four carbons of the thiophene ring.[12]

Mass Spectrometry (MS) would be used to confirm the molecular weight of the compound.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester. Safety Data Sheets (SDS) for this compound and its precursors should be consulted.[5][13][14][15]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place, away from incompatible materials. The recommended storage is at 2-8 °C under an inert atmosphere.[2]

-

Hazards: The compound may be harmful if swallowed, inhaled, or in contact with skin. It can cause skin and eye irritation.

Conclusion

5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester (CAS No. 57800-76-7) is a strategically important chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly for the pharmaceutical industry. Its well-defined structure and predictable reactivity, primarily through nucleophilic aromatic substitution, make it a valuable building block for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective and safe utilization in the creation of novel therapeutic agents.

References

-

MySkinRecipes. (n.d.). Methyl 5-Chloro-4-nitrothiophene-2-carboxylate. Retrieved from [Link]

-

Computational and Theoretical Chemistry. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]

-

LookChem. (n.d.). Cas 57800-76-7, 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

-

LookChem. (n.d.). Cas 57800-76-7, 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Pharmaceutical Methods. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Retrieved from [Link]

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

Magnetic Resonance in Chemistry. (2007). Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Retrieved from [Link]

-

ResearchGate. (2009). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

Magnetic Resonance in Chemistry. (2007). Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Retrieved from [Link]

-

ResearchGate. (2009). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]

-

Pharmaceutical Methods. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Cas 57800-76-7,5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER | lookchem [lookchem.com]

- 3. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 4. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. phmethods.net [phmethods.net]

- 10. Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]

- 12. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]

- 13. Effects of ring substituents on the reactivity of thionphenoxide ions towards some nitro‐activated thiophene derivatives | Semantic Scholar [semanticscholar.org]

- 14. femaflavor.org [femaflavor.org]

- 15. researchgate.net [researchgate.net]

physical and chemical properties of Methyl 5-chloro-4-nitrothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-4-nitrothiophene-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its unique molecular architecture, featuring a thiophene ring substituted with a chloro group, a nitro group, and a methyl ester, provides multiple reactive sites for further chemical transformations. This guide offers a comprehensive overview of the physical and chemical properties of this compound, intended to empower researchers in leveraging its synthetic potential.

The strategic placement of the electron-withdrawing nitro group and the chloro substituent significantly influences the reactivity of the thiophene ring, making it a valuable intermediate in medicinal chemistry for constructing complex heterocyclic systems with potential biological activity.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key physical and chemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClNO₄S | [1] |

| Molecular Weight | 221.62 g/mol | [1] |

| CAS Number | 57800-76-7 | [1] |

| Appearance | Not explicitly stated, likely a solid | [1] |

| Melting Point | 83-84 °C | [1] |

| Boiling Point | 358.168 °C at 760 mmHg | [1] |

| Density | 1.5 g/cm³ | [1] |

| Flash Point | 170.414 °C | [1] |

| Refractive Index | 1.583 | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |

Synthesis and Reactivity

The synthetic utility of this compound stems from its distinct reactive sites, which allow for a variety of chemical modifications.

Proposed Synthesis: Electrophilic Nitration

Conceptual Experimental Protocol: Nitration

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 5-chlorothiophene-2-carboxylate in a suitable solvent such as concentrated sulfuric acid, and cool the mixture in an ice-salt bath to maintain a low temperature.

-

Nitrating Agent Preparation: In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, while keeping the mixture cooled.

-

Reaction Execution: Add the nitrating mixture dropwise to the solution of the thiophene derivative, ensuring the temperature remains strictly controlled (typically below 10 °C) to prevent side reactions.

-

Work-up: After the addition is complete, allow the reaction to stir for a designated period before carefully pouring it over crushed ice. The precipitated product can then be collected by vacuum filtration, washed with cold water until neutral, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Caption: Proposed synthesis of the target compound.

Chemical Reactivity

The chemical behavior of this compound is dominated by the interplay of its functional groups.

1. Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group activates the thiophene ring towards nucleophilic aromatic substitution.[4] The chloro group at the 5-position can be displaced by a variety of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Conceptual Experimental Protocol: Methoxylation

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in a dry aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Nucleophile Addition: Add a solution of sodium methoxide in methanol to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is typically quenched with water and the product extracted with an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and the solvent removed under reduced pressure.

-

Purification: The resulting methyl 5-methoxy-4-nitrothiophene-2-carboxylate can be purified by column chromatography.

Caption: Nucleophilic aromatic substitution mechanism.

2. Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a key synthetic handle for the introduction of further functionality, such as in the formation of amides or for use in cyclization reactions. A common and effective reagent for this transformation is tin(II) chloride (SnCl₂).

Conceptual Experimental Protocol: Nitro Group Reduction

-

Reaction Setup: Suspend this compound in a solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Add an excess of tin(II) chloride dihydrate to the suspension.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter it. The filtrate is then typically basified with a solution of sodium bicarbonate or sodium hydroxide to precipitate tin salts, which are then removed by filtration. The product is extracted from the filtrate with an organic solvent.

-

Purification: The crude amino-thiophene derivative can be purified by column chromatography or recrystallization.

Caption: Reduction of the nitro group to an amine.

Spectroscopic Analysis (Predicted)

While specific experimental spectra for this compound were not found in the initial literature search, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.

-

1H NMR: The spectrum would be expected to show a singlet for the methyl ester protons (O-CH₃) likely in the range of 3.8-4.0 ppm. A singlet corresponding to the proton on the thiophene ring would also be present, likely shifted downfield due to the electron-withdrawing effects of the adjacent nitro and chloro groups.

-

13C NMR: The spectrum would display signals for the six distinct carbon atoms. The carbonyl carbon of the ester would appear significantly downfield (around 160-170 ppm). The carbons of the thiophene ring would resonate in the aromatic region, with their chemical shifts influenced by the attached substituents. The methyl carbon of the ester would be found in the aliphatic region (around 50-60 ppm).

-

FTIR: Key vibrational bands would include:

-

Strong C=O stretching of the ester group (~1720-1740 cm⁻¹).

-

Asymmetric and symmetric stretching of the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹).

-

C-Cl stretching (~600-800 cm⁻¹).

-

Vibrations associated with the thiophene ring.

-

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the nitro group (-NO₂), and potentially the chlorine atom.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[5][6] Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention if necessary. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[5]

Conclusion

This compound is a highly functionalized and reactive intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and agrochemicals. Its well-defined physical properties and the predictable reactivity of its functional groups make it a valuable tool for the construction of complex molecular targets. This guide provides a foundational understanding of its properties and reactivity, offering a starting point for its effective utilization in the laboratory.

References

[7] ResearchGate. (n.d.). Scheme 1. Non-benzenoid reactivity of 3,4-dinitrothiophene. [Link]

[1] LookChem. (n.d.). Cas 57800-76-7, 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. [Link]

[8] Journal of Molecular Structure. (2022). Nitrobenzamido substitution on thiophene-3-carboxylate: Electrochemical investigation, antioxidant, DFT/TD-DFT, NBO and molecular docking studies. [Link]

[9] The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH-containing compounds with 2-isopropoxytetrahydropyran. [Link]

[2] MySkinRecipes. (n.d.). This compound. [Link]

[10] SpectraBase. (n.d.). 5-Nitro-3-thiophene-(3'-nitro)carboxanilide - Optional[MS (GC)] - Spectrum. [Link]

[11] ResearchGate. (n.d.). Characteristics signals in 1 H NMR and 13 C NMR spectra of novel derivative (5c) as a representative analogue. [Link]

[12] MDPI. (2020). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]

[13] PubMed. (2006). Structure-activity relationships in nitrothiophenes. [Link]

[14] PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. [Link]

[15] The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

[16] Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

[17] SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. [Link]

[18] PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

[19] ResearchGate. (n.d.). Substitution Reactions of Nitrothiophens. III. Radical and Ionic Reactions of 4- and 5-Nitro-2-thienyl-methyl and -ethyl Chlorides and Acetates. [Link]

[20] MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

[21] PubChem. (n.d.). Methyl 5-chlorothiophene-2-carboxylate. [Link]

[3] Wikipedia. (n.d.). Thiophene. [Link]

[22] Connect Journals. (n.d.). synthesis and biological screening of some new thiophene and pyrazole containing styrylchromones. [Link]

[23] National Institutes of Health. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

[4] Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

[24] National Institutes of Health. (n.d.). FT-IR and GC-MS analyses of potential bioactive compounds of cow urine and its antibacterial activity. [Link]

[25] ResearchGate. (n.d.). Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds. [Link]

[26] PubMed. (2010). Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate. [Link]

[27] Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

[28] LookChem. (n.d.). methyl 4-nitro-5-phenoxythiophene-2-carboxylate. [Link]

[29] ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. acikerisim.cumhuriyet.edu.tr [acikerisim.cumhuriyet.edu.tr]

- 9. rsc.org [rsc.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 17. spectrabase.com [spectrabase.com]

- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. connectjournals.com [connectjournals.com]

- 23. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. FT-IR and GC-MS analyses of potential bioactive compounds of cow urine and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. lookchem.com [lookchem.com]

- 29. researchgate.net [researchgate.net]

Methyl 5-chloro-4-nitrothiophene-2-carboxylate molecular weight and formula

An In-depth Technical Guide to Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic compound that serves as a crucial building block in the realms of medicinal chemistry and organic synthesis.[1] Its thiophene core, substituted with electron-withdrawing nitro and chloro groups, alongside a reactive methyl ester, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.[1][2] This guide provides an in-depth analysis of its molecular characteristics, applications, and handling protocols, tailored for researchers, scientists, and professionals in drug development. The unique arrangement of functional groups on this molecule allows for selective chemical modifications, providing a scaffold for the development of novel pharmaceutical and agrochemical agents.[1][2]

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Molecular Formula: C₆H₄ClNO₄S[1][2]

Molecular Weight: 221.62 g/mol [1][2]

The key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| Melting Point | 83-84 °C | [1] |

| Boiling Point | 358.168 °C at 760 mmHg | [1] |

| Density | 1.5 g/cm³ | [1] |

| Flash Point | 170.414 °C | [1] |

| Storage Temperature | 2–8 °C under inert gas | [1] |

Chemical Structure

The structural arrangement of this compound is key to its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of the title compound.

Synthetic Utility and Application in Drug Discovery

The strategic placement of the chloro, nitro, and methyl ester groups on the thiophene ring allows for a variety of chemical transformations, making this compound a valuable starting material. It is particularly noted for its use as an intermediate in the synthesis of pharmaceuticals, such as antipsychotic and anti-inflammatory agents, as well as in the agrochemical industry for creating novel pesticides.[1][2]

The electron-withdrawing nature of the nitro and chloro groups activates the thiophene ring for nucleophilic aromatic substitution, while the methyl ester can be hydrolyzed or converted to other functional groups. This multi-functionality is a key asset in combinatorial chemistry and library synthesis for drug discovery programs.

Caption: Synthetic pathways from the core compound.

In medicinal chemistry, this molecule serves as a scaffold to which various pharmacophores can be attached. The resulting derivatives can then be screened for biological activity against a range of therapeutic targets.

Caption: Role as a scaffold in drug discovery.

Illustrative Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative, step-by-step methodology for a nucleophilic aromatic substitution reaction, a common application for this compound. This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and laboratory conditions.

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

The choice of solvent is critical; it must be able to dissolve the starting materials and be inert to the reaction conditions.

-

-

Addition of Reagents:

-

Add the desired nucleophile (e.g., a primary or secondary amine, 1.1 equivalents) to the solution.

-

Include a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 1.5 equivalents) to scavenge the HCl generated during the reaction. The base prevents the protonation of the nucleophile, which would render it unreactive.

-

-

Reaction Conditions:

-

Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

The reaction time will vary depending on the reactivity of the nucleophile.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted thiophene derivative.

-

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling this compound.[3]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[3]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3] It is recommended to store under an inert gas like nitrogen or argon at 2-8 °C.[1]

-

Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[3]

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique electronic and structural features provide a robust platform for the synthesis of diverse and complex molecules. A comprehensive understanding of its properties, reactivity, and safe handling procedures is paramount for its effective utilization in research and development, paving the way for the discovery of novel therapeutic agents and other valuable chemical entities.

References

Sources

An In-depth Technical Guide to the Solubility of Methyl 5-chloro-4-nitrothiophene-2-carboxylate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 5-chloro-4-nitrothiophene-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding the solubility of this compound.

Introduction: The Critical Role of Solubility

This compound is a solid compound with a melting point of 83-84 °C and a molecular weight of 221.62 g/mol .[1] In the realms of pharmaceutical development and agrochemical synthesis, the solubility of an active pharmaceutical ingredient (API) or an intermediate is a cornerstone physical property. It directly influences bioavailability, formulation strategies, and the efficiency of synthetic and purification processes.[2][3] A thorough understanding of how this compound behaves in various organic solvents is therefore paramount for its effective application.

This guide will delve into the theoretical considerations that govern the solubility of this substituted nitrothiophene, provide detailed experimental protocols for its quantitative determination, and discuss the analytical techniques required for accurate measurement.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent molecules. Key factors include:

-

Polarity: The presence of a nitro group (-NO2), a chloro group (-Cl), and a methyl ester group (-COOCH3) imparts a significant degree of polarity to the molecule. Therefore, it is expected to exhibit higher solubility in polar solvents.

-

Hydrogen Bonding: The oxygen atoms in the nitro and ester groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like alcohols) may exhibit enhanced solubility.[5]

-

Dielectric Constant: Solvents with a higher dielectric constant are generally more effective at solvating polar molecules.

-

Molecular Structure: The rigid, planar structure of the thiophene ring influences how solvent molecules can pack around the solute.

Based on these principles, a qualitative prediction of solubility in a range of common organic solvents can be made.

Quantitative Solubility Data

While specific, publicly available quantitative solubility data for this compound is limited, the following table provides an estimated solubility profile based on the behavior of structurally similar thiophene derivatives and general solubility principles.[3][6] It is crucial to note that these are estimations and should be confirmed by experimental determination.

| Solvent | Polarity Index | Dielectric Constant (at 20°C) | Hydrogen Bonding | Predicted Solubility |

| Non-Polar Solvents | ||||

| Hexane | 0.1 | 1.88 | None | Very Low |

| Toluene | 2.4 | 2.38 | None | Low to Moderate |

| Polar Aprotic Solvents | ||||

| Dichloromethane | 3.1 | 8.93 | Acceptor | Moderate to High |

| Acetone | 5.1 | 20.7 | Acceptor | High |

| Ethyl Acetate | 4.4 | 6.02 | Acceptor | High |

| Acetonitrile | 5.8 | 37.5 | Acceptor | Moderate to High |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.71 | Acceptor | Very High |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Acceptor | Very High |

| Polar Protic Solvents | ||||

| Methanol | 5.1 | 32.70 | Donor & Acceptor | Moderate to High |

| Ethanol | 4.3 | 24.55 | Donor & Acceptor | Moderate |

| Isopropanol | 3.9 | 19.92 | Donor & Acceptor | Moderate |

Experimental Determination of Solubility

The most reliable method for obtaining accurate solubility data is through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.[2][7]

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps to determine the equilibrium solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Workflow for Isothermal Shake-Flask Solubility Determination:

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Procedure:

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add a known volume (e.g., 5 mL) of each organic solvent to be tested.

-

Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[2]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Concentration Analysis:

Analytical Methodologies for Concentration Determination

Accurate quantification of the dissolved solute is paramount. Both HPLC-UV and UV-Vis spectrophotometry are suitable techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection:

HPLC is a highly specific and sensitive method for determining the concentration of the compound in solution.[9][10]

Workflow for HPLC Analysis:

Caption: Workflow for concentration determination using HPLC-UV.

UV-Vis Spectrophotometry:

This method is simpler and faster than HPLC but may be less specific if impurities that absorb at the same wavelength are present.[8][11]

Workflow for UV-Vis Analysis:

Caption: Workflow for concentration determination using UV-Vis spectrophotometry.

Conclusion

References

-

Solubility of Things. (n.d.). Thiophene. Retrieved from [Link]

- Singh, V., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2135-2162.

- Singh, R., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 108, 119-126.

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11.

-

Sciencemadness Wiki. (2022). Thiophene. Retrieved from [Link]

- Gano, Z. S., et al. (2018). Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. Industrial & Engineering Chemistry Research, 57(30), 10012-10021.

- Nordström, F. L., & Rasmuson, Å. C. (2006). Prediction of solubility curves and melting properties of organic and pharmaceutical compounds.

-

Chemistry LibreTexts. (2022). 2.6: Physical properties of organic compounds. Retrieved from [Link]

-

Khan Academy. (2015). Solubility of organic compounds | Structure and bonding | Organic chemistry [Video]. YouTube. Retrieved from [Link]

- de Melo, N. F. S., et al. (2008). Interaction between nitroheterocyclic compounds with beta-cyclodextrins: phase solubility and HPLC studies. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 865-869.

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2025). Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. Retrieved from [Link]

- Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry, 97(13), 3379-3383.

-

ResearchGate. (2000). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]

- Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science, 14(3), 1-2.

-

ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-chlorothiophene-2-carboxylate. Retrieved from [Link]

-

LookChem. (n.d.). methyl 4-nitro-5-phenoxythiophene-2-carboxylate. Retrieved from [Link]

-

MDPI. (2019). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

CheMondis. (n.d.). Buy 5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester - Liquid - Transparent 57800-76-7 by IntraChem Limited online on CheMondis!. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. welch-us.com [welch-us.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. evotec.com [evotec.com]

- 10. Interaction between nitroheterocyclic compounds with beta-cyclodextrins: phase solubility and HPLC studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5-chloro-4-nitrothiophene-2-carboxylate

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise elucidation of molecular structure is paramount. Thiophene scaffolds, in particular, are privileged structures, forming the core of numerous pharmacologically active agents and functional materials. Methyl 5-chloro-4-nitrothiophene-2-carboxylate, a key building block, presents a unique confluence of functional groups that necessitates a multi-faceted analytical approach for unambiguous characterization.[1] This guide is crafted not as a rigid protocol, but as a dynamic framework for the rigorous spectroscopic analysis of this and structurally related molecules. We will delve into the theoretical underpinnings and practical considerations of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not just data, but a cohesive narrative of how these techniques synergize to build a complete molecular portrait.

The Molecular Blueprint: An Overview

This compound (C₆H₄ClNO₄S, Molecular Weight: 221.62 g/mol ) is a substituted thiophene derivative.[1] Its utility as a synthetic intermediate stems from the orchestrated reactivity of its constituent functional groups: a methyl ester, a chloro substituent, and a nitro group, all adorning the thiophene ring. Understanding the electronic interplay between these groups is fundamental to interpreting the spectroscopic data that follows.

Probing the Nuclei: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the molecular skeleton, revealing the connectivity and chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be simple, exhibiting two distinct signals corresponding to the aromatic proton on the thiophene ring and the protons of the methyl ester.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Thiophene-H | 7.8 - 8.2 | Singlet (s) | 1H | H-3 | The electron-withdrawing effects of the adjacent nitro group and the ester functionality will significantly deshield this proton, shifting it downfield. |

| Methyl-H | 3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ | The protons of the methyl ester will appear as a sharp singlet in a region typical for this functional group. |

Expert Insight: The precise chemical shift of the thiophene proton is a sensitive probe of the electronic environment. Comparison with structurally similar compounds, such as 3-substituted thiophenes, confirms that powerful electron-withdrawing groups induce a substantial downfield shift.[2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Carbonyl Carbon | 160 - 165 | C=O | The carbonyl carbon of the ester group will be the most downfield signal. |

| Thiophene Carbons | 120 - 155 | C-2, C-4, C-5 | The carbons of the thiophene ring will resonate in the aromatic region. The carbons directly attached to the chloro (C-5) and nitro (C-4) groups will be significantly influenced by their respective electronic effects. The carbon bearing the ester (C-2) will also be downfield. |

| Methyl Carbon | 52 - 55 | -OCH₃ | The carbon of the methyl ester will appear in the typical upfield region for such groups. |

Causality in Experimental Choices: When acquiring ¹³C NMR data, a sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended to ensure accurate integration, particularly for quaternary carbons which have longer relaxation times.[2]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Employ a standard single-pulse experiment.

-

Set the spectral width to encompass a range of 0-10 ppm.

-

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to 0-200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

-

NMR Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

Molecular Vibrations: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by probing their vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the nitro and carbonyl groups.

| Predicted Absorption (cm⁻¹) | Functional Group | Vibrational Mode | Rationale |

| 1720 - 1740 | Carbonyl (C=O) | Stretch | The carbonyl stretch of the methyl ester will be a strong, sharp peak in this region. |

| 1520 - 1560 | Nitro (NO₂) | Asymmetric Stretch | Aromatic nitro groups typically show a strong asymmetric stretching vibration in this range.[3][4] |

| 1340 - 1380 | Nitro (NO₂) | Symmetric Stretch | A strong symmetric stretching vibration for the nitro group is also expected in this region.[3][4] |

| 1200 - 1300 | C-O | Stretch | The C-O single bond stretch of the ester will likely appear in this region. |

| ~3100 | C-H (aromatic) | Stretch | A weak absorption corresponding to the C-H stretch of the thiophene ring is expected. |

| ~2950 | C-H (aliphatic) | Stretch | A weak absorption for the C-H stretch of the methyl group should be present. |

Trustworthiness through Self-Validation: The presence of two distinct, strong absorption bands in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ provides a highly reliable confirmation of the nitro group.[4] The simultaneous observation of a strong carbonyl peak validates the presence of the ester functionality.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the major absorption peaks.

-

IR Spectroscopy Logic Diagram

Caption: Logical flow of an IR spectroscopy experiment.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Ion | Predicted Fragmentation Pathway |

| 221/223 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |

| 190/192 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 175/177 | [M - NO₂]⁺ | Loss of the nitro group. |

| 147/149 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - NO₂]⁺ ion. |

Authoritative Grounding: The fragmentation of thiophene derivatives is well-documented.[5] The initial loss of substituents from the ring, such as the nitro and ester groups, is a common fragmentation pathway. The presence of the chlorine isotope pattern is a key diagnostic feature.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

-

Detection: Detect the ions and generate a mass spectrum.

Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of this compound in EI-MS.

Synthesis and Purity Considerations

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS. While NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and offers corroborating structural information through fragmentation patterns. This guide provides a robust framework for researchers to approach the characterization of this important synthetic intermediate with confidence and scientific rigor.

References

-

Stenutz, R. NMR chemical shift prediction of thiophenes. [Link]

-

Various Authors. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Henckens, A., et al. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry, 42(11), 931-937. [Link]

-

IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Surfaces of the characteristic IR bands of a nitro group for nitrodope... ResearchGate. [Link]

-

5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. LookChem. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]

-

Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. ACS Publications. [Link]

-

Infrared Spectroscopy Handout. [Link]

-

Charge-exchange mass spectra of thiophene, pyrrole and furan. RSC Publishing. [Link]

-

2-chloro-3-nitrothiophene. PubChem. [Link]

-

Satonaka, H. (1984). Substituent Effects in Thiophene Compounds. III. 1H NMR and IR Studies in Methyl [trans-β-(Substituted 2-thienyl)acrylate]s. Bulletin of the Chemical Society of Japan, 57(2), 473-479. [Link]

-

Methyl 5-chlorothiophene-2-carboxylate. PubChem. [Link]

-

Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2469. [Link]

-

Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

General considerations. The Royal Society of Chemistry. [Link]

-

Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. American Chemical Society. [Link]

-

2-Chloro-3-nitrophenol. SpectraBase. [Link]

-

Thiophene, 2-chloro-. NIST WebBook. [Link]

-

5-chloro-3-methyl-thiophene-2-carboxylic acid methyl ester. SpectraBase. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

Sources

An In-depth Technical Guide to Methyl 5-chloro-4-nitrothiophene-2-carboxylate for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-4-nitrothiophene-2-carboxylate is a heterocyclic compound that serves as a crucial building block in various fields of chemical synthesis.[1] Its thiophene core, substituted with chloro, nitro, and methyl carboxylate groups, offers a unique combination of reactivity and functionality. This guide provides a comprehensive overview of this versatile reagent, including its commercial availability, synthesis, key applications, and essential safety information, to support its effective use in research and development.

Commercial Availability

A reliable supply of starting materials is fundamental to any research program. This compound is available from a range of chemical suppliers, catering to different scales of research and manufacturing needs. When selecting a supplier, it is crucial to consider not only the price but also the purity of the compound, as impurities can significantly impact the outcome of sensitive reactions.

| Supplier | Purity/Concentration | Location |

| Ambeed, Inc. | Not specified | USA |

| Amadis Chemical Company Limited | Not specified | P.R. China |

| Dayang Chem (Hangzhou) Co.,Ltd. | Not specified | P.R. China |

| IntraChem Limited | Minimum 99% | Ireland[2] |

| SHANGHAI ZZBIO CO., LTD. | Not specified | China (Mainland)[3] |

| ChemShuttle | Not specified | - |

This table is not exhaustive but represents a selection of suppliers. Researchers are advised to contact suppliers directly for detailed specifications and availability.

Synthesis and Reaction Mechanism

Understanding the synthesis of this compound provides valuable insights into its reactivity and potential side products. The compound is typically synthesized from 5-chlorothiophene-2-carboxylic acid.[4] The process involves the nitration of the thiophene ring, a common electrophilic substitution reaction for this heterocyclic system.

The key steps in the synthesis are:

-

Nitration: 5-Chlorothiophene-2-carboxylic acid is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The strong acid protonates nitric acid to form the nitronium ion (NO2+), which is the active electrophile.

-

Esterification: The resulting 5-chloro-4-nitrothiophene-2-carboxylic acid is then esterified to the methyl ester, commonly using methanol in the presence of an acid catalyst.

Caption: Synthesis of this compound.

Key Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Pharmaceutical and Medicinal Chemistry

This compound is a key building block for the synthesis of various biologically active molecules.[1] The nitro group can be readily reduced to an amine, which can then be further functionalized. The chloro and ester groups also provide handles for a variety of chemical transformations, allowing for the construction of complex molecular architectures. Its applications in medicinal chemistry are primarily centered on its role as a scaffold for the development of new therapeutic agents.[1]

Agrochemical Industry

In the agrochemical sector, this compound serves as a key intermediate in the synthesis of novel pesticides and other crop protection agents.[1] The thiophene ring is a common motif in many successful agrochemicals, and the specific substitution pattern of this compound allows for the generation of diverse libraries of potential candidates.

Organic Synthesis and Materials Science

Beyond its life science applications, this compound is a versatile reagent in general organic synthesis.[1] The electron-withdrawing nature of the nitro and ester groups activates the thiophene ring for certain reactions, while the chloro group can participate in cross-coupling reactions. It is also explored in the development of advanced materials, such as conductive polymers.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is essential for its proper handling, use in reactions, and for the purification of its products.

| Property | Value |

| CAS Number | 57800-76-7 |

| Molecular Formula | C6H4ClNO4S |

| Molecular Weight | 221.62 g/mol |

| Melting Point | 83-84 °C[1] |

| Boiling Point | 358.168°C at 760 mmHg[1] |

| Flash Point | 170.414°C[1] |

| Appearance | Yellow solid[6] |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.[7]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[7] In case of contact, rinse the affected area immediately with plenty of water.[7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and bases.[7]